molecular formula C9H5ClF3N3O B11720790 N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

Cat. No.: B11720790
M. Wt: 263.60 g/mol
InChI Key: VTPQRBUBDIYURB-UHFFFAOYSA-N
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Description

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions . The reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage, resulting in the formation of the desired amide . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination, which does not require a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to altered biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C9H5ClF3N3O

Molecular Weight

263.60 g/mol

IUPAC Name

N-(8-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H5ClF3N3O/c10-5-2-1-3-16-4-6(14-7(5)16)15-8(17)9(11,12)13/h1-4H,(H,15,17)

InChI Key

VTPQRBUBDIYURB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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